Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate
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Overview
Description
Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a biphenyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate typically involves the reaction of biphenyl-2-carboxylic acid with butyl 2-aminobenzoate. The reaction is carried out in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π interactions with aromatic residues in proteins, while the benzoate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-[(biphenyl-2-ylcarbonyl)amino]benzoate
- Butyl 2-[(2-phenylbenzoyl)amino]benzoate
Uniqueness
Butyl 2-[(biphenyl-2-ylcarbonyl)amino]benzoate is unique due to its specific structural arrangement, which imparts distinct physicochemical properties and biological activities. The presence of the biphenyl group enhances its stability and potential for π-π interactions, making it a valuable compound in various applications .
Properties
Molecular Formula |
C24H23NO3 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
butyl 2-[(2-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C24H23NO3/c1-2-3-17-28-24(27)21-15-9-10-16-22(21)25-23(26)20-14-8-7-13-19(20)18-11-5-4-6-12-18/h4-16H,2-3,17H2,1H3,(H,25,26) |
InChI Key |
ZRHNKQVUWYZXHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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